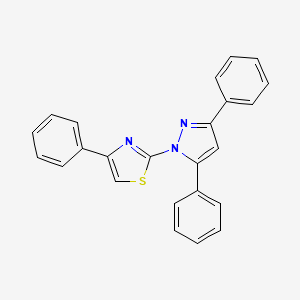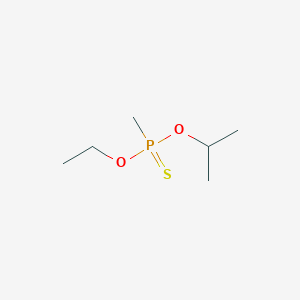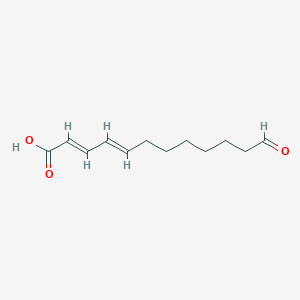![molecular formula C22H34O2 B14307516 5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol CAS No. 117824-38-1](/img/structure/B14307516.png)
5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which includes a biphenyl core with various substituents, making it a subject of interest in organic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain receptors or enzymes, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Losartan: A biphenyl-tetrazole derivative used as an antihypertensive agent.
Valsartan: Another biphenyl-tetrazole derivative with similar therapeutic applications.
Uniqueness
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other biphenyl derivatives.
Propiedades
Número CAS |
117824-38-1 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-(3-methylcyclohex-2-en-1-yl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C22H34O2/c1-5-6-7-8-12-22(3,4)18-14-19(23)21(20(24)15-18)17-11-9-10-16(2)13-17/h13-15,17,23-24H,5-12H2,1-4H3 |
Clave InChI |
ZUERWAKVXKJOJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2CCCC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


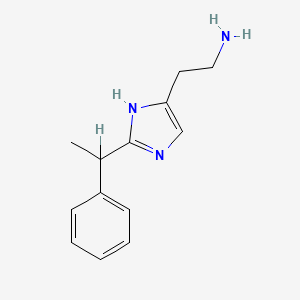
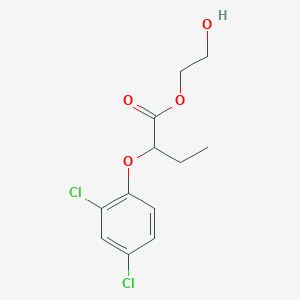
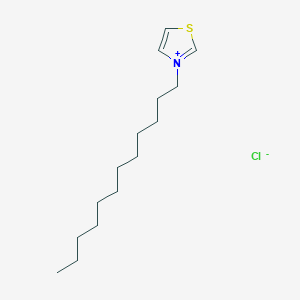
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
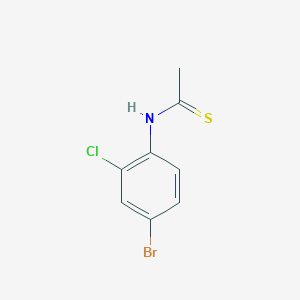
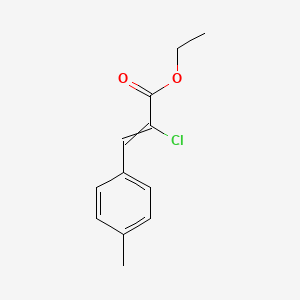
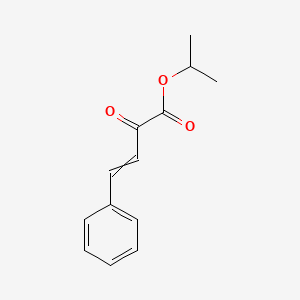
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
